Detirelix
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Overview
Description
Detirelix is a potent luteinizing hormone-releasing hormone antagonist. It is a synthetic peptide derivative that has been studied for its ability to inhibit the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This compound has shown potential in various therapeutic applications, particularly in the field of reproductive health and hormone-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Detirelix is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the desired peptide sequence. The process typically employs solid-phase peptide synthesis techniques, where the peptide chain is assembled on a solid support. The reaction conditions include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized to ensure high yield and purity of the final product. The peptide is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography. The purified peptide is lyophilized to obtain the final product in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions: Detirelix undergoes various chemical reactions, including hydrolysis and enzymatic degradation. The compound is susceptible to hydrolysis at specific peptide bonds, leading to the formation of smaller peptide fragments. Enzymatic degradation involves the cleavage of peptide bonds by proteolytic enzymes, resulting in the formation of metabolites .
Common Reagents and Conditions: The hydrolysis of this compound can be induced using acidic or basic conditions. Enzymatic degradation is typically carried out using proteolytic enzymes such as trypsin or chymotrypsin. These reactions are conducted under controlled conditions to ensure the selective cleavage of peptide bonds .
Major Products Formed: The major products formed from the hydrolysis and enzymatic degradation of this compound include smaller peptide fragments. One of the primary metabolites identified is the 1-4 tetrapeptide fragment, which is formed by the enzymatic hydrolysis of the Serine 4 – Tyrosine 5 bond .
Scientific Research Applications
Detirelix has been extensively studied for its potential applications in various fields of scientific research. In the field of reproductive health, this compound has been investigated for its ability to suppress gonadotropin secretion, disrupt follicular development, and inhibit ovulation. These properties make it a valuable tool in the study of reproductive physiology and the development of contraceptive methods .
In the field of oncology, this compound has shown promise as a therapeutic agent for hormone-dependent cancers. By inhibiting the release of luteinizing hormone and follicle-stimulating hormone, this compound can reduce the levels of sex hormones that drive the growth of certain cancers, such as prostate cancer .
Mechanism of Action
Detirelix exerts its effects by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex hormones such as testosterone and estrogen. The reduction in sex hormone levels results in the suppression of gonadotropin secretion and the inhibition of reproductive processes .
Comparison with Similar Compounds
Detirelix is part of a class of compounds known as gonadotropin-releasing hormone antagonists. Similar compounds in this class include degarelix and cetrorelix. While all these compounds share a common mechanism of action, this compound is unique in its specific peptide sequence and its pharmacokinetic properties. For example, degarelix is another gonadotropin-releasing hormone antagonist used in the treatment of advanced prostate cancer. this compound has been shown to have different pharmacokinetic profiles and metabolic pathways .
Similar Compounds
- Degarelix
- Cetrorelix
- Nal-Arg
These compounds are used in various therapeutic applications, particularly in the management of hormone-related disorders and hormone-dependent cancers .
Properties
CAS No. |
89662-30-6 |
---|---|
Molecular Formula |
C78H105ClN18O13 |
Molecular Weight |
1538.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C78H105ClN18O13/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+/m1/s1 |
InChI Key |
OFQNFLLLCMQNEP-MIPXGPCFSA-N |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
89662-30-6 | |
sequence |
XXWSYXLRPA |
Synonyms |
1-(N-Ac-2-Npa)-2-(4-Cpa)-3-Trp-6-(Et2-hArg)-10-AlaNH2-GnRH detirelix GnRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, (N-Ac-2-Npa)(1)-4-Cpa(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-diethylhomoarginyl(6)-alaninamide(10)- LHRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- RS 68439 RS-68439 |
Origin of Product |
United States |
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